(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyridine and imidazolidine intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation and trifluoromethylation.
Imidazolidine Formation: The imidazolidine-2,4-dione core is prepared via cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the imidazolidine core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are being investigated, particularly in the context of anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione shares similarities with other pyridine and imidazolidine derivatives, such as:
- (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-methylbenzenesulfonyl)imidazolidine-2,4-dione
- (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-bromobenzenesulfonyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H8Cl2F3N3O4S |
---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)sulfonyl-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H8Cl2F3N3O4S/c17-9-1-3-10(4-2-9)29(27,28)24-14(25)13(23-15(24)26)6-12-11(18)5-8(7-22-12)16(19,20)21/h1-7H,(H,23,26)/b13-6- |
InChI Key |
CAEVDDYADMSFCZ-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)/C(=C/C3=C(C=C(C=N3)C(F)(F)F)Cl)/NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=CC3=C(C=C(C=N3)C(F)(F)F)Cl)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.